(4-Cyano-benzylamino)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of (4-Cyano-benzylamino)-acetic acid involves several steps. Researchers have explored different routes, including condensation reactions , cyclization , and functional group transformations . Precise details of the synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound reveals a benzene ring with a cyano group (-CN) and an amino group (-NH*2*) attached. The arrangement of atoms and their connectivity significantly influences its properties and reactivity. Advanced techniques such as X-ray crystallography and spectroscopy have been employed to elucidate its precise structure .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo hydrolysis , esterification , and amidation reactions. These transformations are essential for its functionalization and utilization in diverse applications. Researchers have investigated its reactivity under different conditions .
Mechanism of Action
The exact mechanism of action for (4-Cyano-benzylamino)-acetic acid depends on its context. In biological systems, it may interact with enzymes, receptors, or cellular components. Further studies are needed to unravel its specific targets and pathways. Potential mechanisms could involve enzyme inhibition , metabolic modulation , or signal transduction .
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-1-3-9(4-2-8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSNIKBDIDNPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588119 | |
Record name | N-[(4-Cyanophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328552-85-8 | |
Record name | N-[(4-Cyanophenyl)methyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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